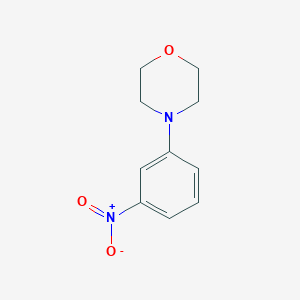
1-(5-Methyloxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyloxazol-2-yl)ethanone, also known as Moxalone, is a chemical compound that belongs to the oxazole family. It is a colorless liquid with a sweet, floral odor and is commonly used in the synthesis of various organic compounds. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(5-Methyloxazol-2-yl)ethanone is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to its electron-rich oxazole ring. It has also been shown to exhibit antimicrobial activity against certain bacterial strains.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-(5-Methyloxazol-2-yl)ethanone. However, it has been shown to exhibit moderate toxicity in animal studies. It is also known to be a skin irritant and can cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Methyloxazol-2-yl)ethanone in lab experiments is its high purity and yield. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of various organic compounds. However, its toxicity and potential for skin and respiratory irritation make it difficult to handle in large quantities.
Direcciones Futuras
The future directions for 1-(5-Methyloxazol-2-yl)ethanone research include further exploration of its chemical properties and potential applications. Additionally, more research is needed to understand its mechanism of action and potential toxicity. It may also be useful to investigate its potential as an antimicrobial agent or in other biological applications.
Métodos De Síntesis
The synthesis of 1-(5-Methyloxazol-2-yl)ethanone involves the reaction of 2-amino-5-methyl oxazole with acetic anhydride in the presence of a catalyst. This reaction results in the formation of 1-(5-Methyloxazol-2-yl)ethanone, which can be purified through distillation or recrystallization. The yield of this synthesis method is typically high, and the purity of the final product can be controlled by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
1-(5-Methyloxazol-2-yl)ethanone has been widely used in scientific research for its unique chemical properties. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in analytical chemistry for the detection of certain compounds, such as aldehydes and ketones.
Propiedades
Número CAS |
116139-23-2 |
|---|---|
Nombre del producto |
1-(5-Methyloxazol-2-yl)ethanone |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-(5-methyl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C6H7NO2/c1-4-3-7-6(9-4)5(2)8/h3H,1-2H3 |
Clave InChI |
JIAUNLURFCBFPX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(O1)C(=O)C |
SMILES canónico |
CC1=CN=C(O1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



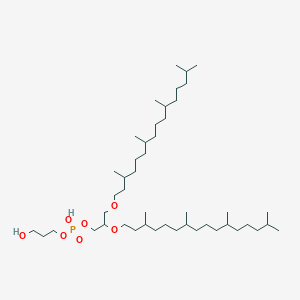
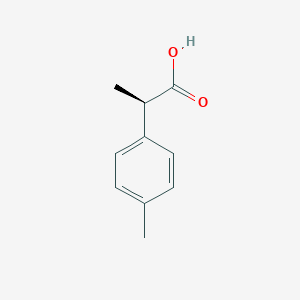
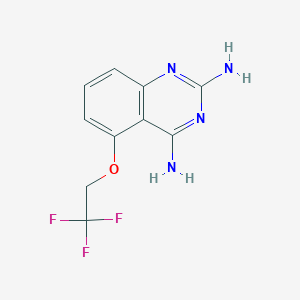
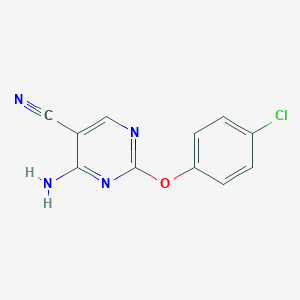
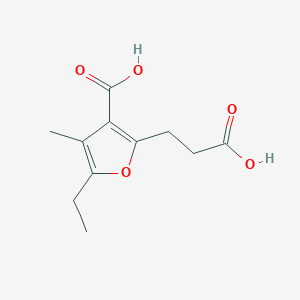
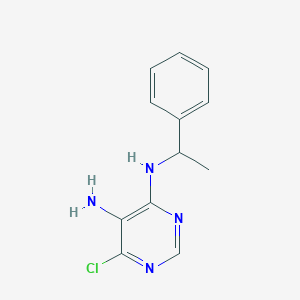
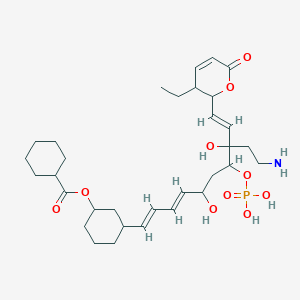
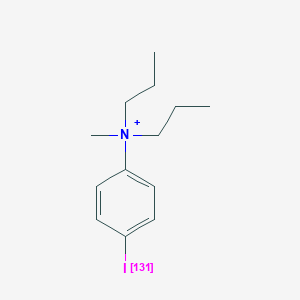
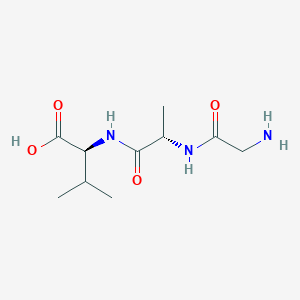
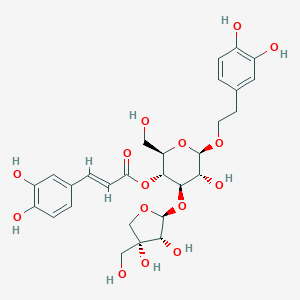
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)
![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)
